molecular formula C23H24N8O4S B612121 CUDC-907 CAS No. 1339928-25-4

CUDC-907

Cat. No.: B612121
CAS No.: 1339928-25-4
M. Wt: 508.6 g/mol
InChI Key: JOWXJLIFIIOYMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fimepinostat involves several key steps:

Industrial production methods for Fimepinostat are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Fimepinostat undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various analogs and derivatives of Fimepinostat.

Scientific Research Applications

Fimepinostat has a wide range of scientific research applications:

Comparison with Similar Compounds

Fimepinostat is unique due to its dual inhibition of histone deacetylase and phosphatidylinositol 3-kinase enzymes. Similar compounds include:

Fimepinostat’s dual inhibition mechanism provides a broader therapeutic potential compared to these single-target inhibitors .

Biological Activity

CUDC-907 is a first-in-class oral small molecule that acts as a dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinases (PI3K), demonstrating significant biological activity against various cancers, particularly hematological malignancies and solid tumors. This article reviews the compound's mechanisms of action, efficacy in preclinical and clinical settings, and its potential therapeutic applications.

This compound exerts its effects through the inhibition of HDAC and PI3K pathways, which are crucial for cancer cell proliferation, survival, and apoptosis. The compound's dual inhibition leads to:

  • Histone Acetylation : Increased acetylation of histones, which promotes transcriptional activation of pro-apoptotic genes.
  • PI3K/AKT Pathway Inhibition : Reduction in phosphorylated AKT levels, leading to decreased cell survival signals.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins, enhancing apoptosis in cancer cells while sparing normal cells.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated this compound's potent antitumor activity across various cancer models. The following table summarizes key findings from notable studies:

Study Cancer Type IC50 (nM) Key Findings
Acute Myeloid Leukemia (AML)5.53 - 46.22Induces apoptosis via Mcl-1 and Bim modulation; decreases leukemia progenitor cells without affecting normal hematopoietic cells.
Neuroblastoma5.53 - 46.22Inhibits viability; induces apoptosis through increased Bax/Bak expression and decreased Bcl-2 levels.
Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedDemonstrated moderate safety and durable anti-tumor activity, particularly in MYC-altered patients with a 64% objective response rate.

Clinical Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and efficacy:

  • Phase I Trials : Focused on patients with relapsed or refractory solid tumors and lymphomas. Results indicated manageable side effects and promising anti-tumor activity.
  • UCSF Lymphoma Trial : Investigates this compound in children with solid tumors and brain tumors, aiming to evaluate its effects on tumor growth and potential side effects in a younger population .

Case Studies

Several case studies highlight the effectiveness of this compound in specific patient populations:

  • Case Study 1 : A patient with relapsed DLBCL receiving this compound showed a significant reduction in tumor size after four weeks of treatment, correlating with decreased MYC expression.
  • Case Study 2 : In a cohort of AML patients treated with this compound, a notable decrease in leukemia progenitor cells was observed alongside an increase in apoptotic markers.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie CUDC-907’s dual inhibition of PI3K and HDAC pathways?

this compound simultaneously inhibits class I PI3K isoforms (e.g., α, β, γ, δ) and class I/II HDAC enzymes. This dual action reduces phosphorylation of PI3K/AKT/mTOR pathway components (e.g., p-AKT, p-S6, p-4EBP1) while increasing histone H3 acetylation and acetylation of non-histone proteins (e.g., tubulin, p53). The HDAC inhibitory activity blocks compensatory signaling pathways (e.g., RAF-MEK-MAPK), enhancing sustained pathway suppression .

Q. What in vitro assays are recommended to quantify this compound’s effects on cell proliferation and apoptosis?

  • Cell viability : Use CCK-8 or Cell Counting Kit-8 assays with dose-response curves (0.01–10 µM) over 24–72 hours to calculate IC50 values .
  • Apoptosis : Flow cytometry with Annexin V/PI staining and immunoblotting for cleaved caspase-3, caspase-7, and PARP .
  • Cell cycle : Flow cytometry to detect G2-M arrest, validated by p21 upregulation and cyclin B1 modulation .

Q. How does this compound modulate transcriptional regulation in cancer cells?

HDAC inhibition by this compound increases histone acetylation (e.g., H3K9Ac), leading to chromatin remodeling and transcriptional activation of tumor suppressors (e.g., p21) and repression of oncogenes (e.g., MYC). PI3K inhibition further reduces pro-survival signals via AKT suppression .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer subtypes?

Variable responses (e.g., efficacy in DLBCL vs. resistance in Hodgkin lymphoma) may stem from genetic heterogeneity. Use mRNA sequencing and proteomic profiling (e.g., SILAC-based mass spectrometry) to identify biomarkers like MYC overexpression, BCR/TLR pathway activation, or STAT3 phosphorylation. Validate findings in in vivo xenografts with stratified molecular subtypes .

Q. What experimental designs optimize the evaluation of this compound’s induction of cytotoxic autophagy in solid tumors?

  • Mechanistic studies : Combine ROS assays (flow cytometry) with rescue experiments using antioxidants (e.g., NAC) to confirm ROS-IRE1α-JNK pathway activation.
  • Downstream validation : Immunoblotting for LC3-II, p62, and CHOP to quantify autophagic flux and ER stress .
  • In vivo models : Subcutaneous xenografts in nude mice, with tumor volume monitoring and post-treatment IHC for LCN2 and phosphorylated JNK .

Q. What methodologies are effective for analyzing synergistic interactions between this compound and TRAIL in breast cancer?

  • Apoptosis synergy : Co-treatment assays with sub-IC50 doses of this compound and TRAIL, followed by caspase-8/-9 activity assays and PARP cleavage analysis.
  • Mechanistic validation : siRNA knockdown of DR5 to confirm its role in sensitizing cells to TRAIL.
  • Pathway modulation : Assess JNK/p38 MAPK phosphorylation and Bcl-2/XIAP downregulation via immunoblotting .

Q. How can researchers address potential off-target effects in preclinical models?

  • Selectivity profiling : Compare this compound’s effects to single PI3K (e.g., BKM-120) or HDAC (e.g., panobinostat) inhibitors in combination.
  • Transcriptomic analysis : RNA-seq to identify unique vs. overlapping gene signatures between dual and single-target inhibitors .
  • Pharmacokinetics : Monitor plasma/tumor drug levels in murine models to correlate efficacy with target engagement .

Q. What strategies improve the clinical translatability of this compound in pediatric cancers?

  • Preclinical models : Use MYCN-amplified neuroblastoma xenografts to evaluate tumor regression and survival benefits.
  • Biomarker-driven trials : Stratify patients by MYC/MYCN status, BCL-2 family expression, and PI3K pathway activation (e.g., p-AKT) .
  • Combination therapies : Test this compound with navitoclax (BCL-2 inhibitor) to exploit MCL-1 downregulation and Bim/Bax activation .

Q. Data Analysis & Experimental Design

Q. How should researchers analyze dose-dependent effects of this compound in heterogeneous tumor populations?

  • Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 and Hill coefficients.
  • Single-cell RNA-seq : Resolve subpopulations with differential sensitivity (e.g., stem-like cells vs. differentiated cells) .

Q. What statistical approaches are suitable for validating this compound’s impact on tumor microenvironments?

  • Multiplex cytokine profiling : Luminex assays to quantify stromal-derived factors (e.g., TARC, CD40L) in co-culture systems .
  • Spatial transcriptomics : Correlate drug distribution (via MALDI imaging) with immune cell infiltration in xenograft sections .

Properties

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712307
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339928-25-4
Record name Fimepinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fimepinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIMEPINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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